XL888

Description

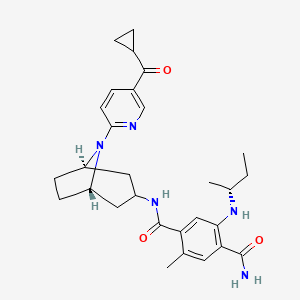

XL-888 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

Properties

CAS No. |

1149705-71-4 |

|---|---|

Molecular Formula |

C29H37N5O3 |

Molecular Weight |

503.6 g/mol |

IUPAC Name |

2-[[(2R)-butan-2-yl]amino]-4-N-[(1S,5R)-8-[5-(cyclopropanecarbonyl)-2-pyridinyl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide |

InChI |

InChI=1S/C29H37N5O3/c1-4-17(3)32-25-14-23(16(2)11-24(25)28(30)36)29(37)33-20-12-21-8-9-22(13-20)34(21)26-10-7-19(15-31-26)27(35)18-5-6-18/h7,10-11,14-15,17-18,20-22,32H,4-6,8-9,12-13H2,1-3H3,(H2,30,36)(H,33,37)/t17-,20?,21-,22+/m1/s1 |

InChI Key |

LHGWWAFKVCIILM-AMZGXZFVSA-N |

Isomeric SMILES |

CC[C@@H](C)NC1=C(C=C(C(=C1)C(=O)NC2C[C@H]3CC[C@@H](C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |

Canonical SMILES |

CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

XL888's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of XL888, a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (HSP90), in cancer cells. This document details the core mechanism, impact on key signaling pathways, and summarizes quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research.

Core Mechanism of Action: HSP90 Inhibition

This compound is an orally bioavailable, ATP-competitive inhibitor of HSP90.[1] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are critical for cancer cell growth, survival, and proliferation.[2][3] By binding to the ATP-binding pocket in the N-terminus of HSP90, this compound locks the chaperone in an inactive conformation. This inhibition disrupts the HSP90-client protein complexes, leading to the ubiquitination and subsequent proteasomal degradation of the client proteins.[1] This multi-targeted approach allows this compound to simultaneously disrupt several oncogenic signaling pathways.[2][4]

A hallmark of HSP90 inhibition is the compensatory upregulation of the anti-apoptotic chaperone HSP70, which can be used as a pharmacodynamic biomarker of target engagement.[4]

Impact on Key Oncogenic Signaling Pathways

This compound's inhibition of HSP90 leads to the degradation of a broad spectrum of client proteins, thereby disrupting multiple signaling cascades critical for cancer cell proliferation and survival.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently hyperactivated in cancer. This compound induces the degradation of key components of this pathway, including RAF (ARAF, CRAF) and downstream effectors.[4][5] This is particularly relevant in overcoming resistance to BRAF inhibitors like vemurafenib in melanoma.[6] Resistance to BRAF inhibitors often arises from the reactivation of the MAPK pathway through various mechanisms, many of which involve HSP90 client proteins.[4]

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical survival pathway in cancer. This compound leads to the degradation of AKT, a central node in this pathway, resulting in the inhibition of downstream signaling to mTOR and S6 kinase.[4][5] This disruption contributes to the induction of apoptosis and inhibition of cell growth.

Cell Cycle Regulation

This compound influences cell cycle progression by targeting key regulatory proteins. It has been shown to cause the degradation of Cyclin-Dependent Kinase 4 (CDK4), Wee1, Chk1, and cdc2.[5] The degradation of Wee1, a G2-M checkpoint kinase, is a key mechanism of action in NRAS-mutant melanoma, leading to G2-M phase cell-cycle arrest.[5][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-cancer effects of this compound from various preclinical and clinical studies.

In Vitro Efficacy: IC50 Values

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Reference |

| SH-SY5Y | Neuroblastoma | 17.61 | 24h | [3] |

| SH-SY5Y | Neuroblastoma | 9.76 | 48h | [3] |

| Multiple Melanoma Lines | Melanoma | ~22-44 (HSP90α/β) | Not Specified | [7] |

In Vivo Efficacy: Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |

| M229R | Vemurafenib-resistant Melanoma | 100 mg/kg, thrice weekly | Significant tumor regression (P=0.003) after 15 days. | [4] |

| M245 | NRAS-mutant Melanoma | 125 mg/kg, 3 times/week | Significant slowing of tumor growth (P=0.017). | [5] |

Clinical Trial Data

| Trial Identifier | Cancer Type | Combination Therapy | Key Findings | Reference |

| NCT03095781 | Advanced Colorectal Cancer | Pembrolizumab | Manageable safety profile, limited clinical responses, potential immunomodulatory effects. | [8] |

| Phase 1 IST | BRAF V600-mutant Melanoma | Vemurafenib | 92% objective response rate. Estimated 6-month PFS of 63% and 12-month PFS of 39%. | [9] |

| NCT03095781 (Dose Escalation) | Advanced Gastrointestinal Adenocarcinomas | Pembrolizumab | Recommended phase 2 dose of this compound was 90 mg twice weekly. Prolonged stable disease in some patients. | [10] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Protein Degradation

This protocol is for assessing the degradation of HSP90 client proteins following this compound treatment.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., AKT, CRAF, CDK4, HSP70) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound for various time points.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the extent of protein degradation.

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).

Mouse Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (at a predetermined dose and schedule, e.g., 100 mg/kg via oral gavage, thrice weekly) to the treatment group and the vehicle to the control group.

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week) using the formula: Volume = (length x width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Conclusion

This compound demonstrates a potent anti-cancer effect through the inhibition of HSP90, leading to the degradation of numerous oncogenic client proteins and the simultaneous disruption of key signaling pathways, including the MAPK and PI3K/AKT/mTOR cascades. Its ability to induce cell cycle arrest and apoptosis, and to overcome resistance to targeted therapies, highlights its therapeutic potential. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug development professionals working to further elucidate and leverage the therapeutic utility of this compound in oncology.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 5. The heat shock protein-90 inhibitor this compound overcomes BRAF inhibitor resistance mediated through diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 10. bosterbio.com [bosterbio.com]

An In-Depth Technical Guide to the Downstream Effects of XL888 on Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

XL888 is a potent, orally bioavailable, next-generation inhibitor of Heat Shock Protein 90 (HSP90).[1][2] As a molecular chaperone, HSP90 is critical for the conformational stability and function of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and metastasis.[3][4] By inhibiting the ATP-binding site in the N-terminus of HSP90, this compound disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins.[5][6] This action results in the simultaneous disruption of multiple oncogenic signaling pathways, making this compound a compelling therapeutic agent, particularly in contexts of drug resistance.[7][8] This document provides a detailed overview of the downstream molecular consequences of this compound treatment, focusing on its effects on key signaling cascades, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: HSP90 Inhibition

The fundamental action of this compound is the competitive inhibition of ATP binding to HSP90. This event stalls the chaperone machinery, leaving client proteins in an unstable state. The cell's quality control system recognizes these misfolded proteins and targets them for degradation via the ubiquitin-proteasome pathway.[5] A hallmark of HSP90 inhibitor activity, including this compound, is the compensatory upregulation of heat shock proteins like HSP70, which can serve as a pharmacodynamic biomarker of target engagement.[7][9]

References

- 1. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The heat shock protein-90 inhibitor this compound overcomes BRAF inhibitor resistance mediated through diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] The HSP90 Inhibitor this compound Overcomes BRAF Inhibitor Resistance Mediated through Diverse Mechanisms | Semantic Scholar [semanticscholar.org]

- 9. Inhibition of Wee1, AKT and CDK4 underlies the efficacy of the HSP90 inhibitor this compound in an in vivo model of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The HSP90 Inhibitor XL888: A Deep Dive into its Impact on MAPK and AKT Signaling

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

XL888, a potent and orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant anti-neoplastic activity in preclinical and clinical studies.[1] Its mechanism of action lies in the inhibition of the HSP90 chaperone function, leading to the proteasomal degradation of a multitude of oncogenic client proteins.[1] This guide provides a detailed technical overview of the impact of this compound on two critical cell signaling pathways frequently dysregulated in cancer: the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathways. Through the structured presentation of quantitative data, detailed experimental protocols, and visual pathway diagrams, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction to this compound and its Mechanism of Action

This compound is an ATP-competitive inhibitor of HSP90, a molecular chaperone essential for the stability and function of numerous proteins involved in cell proliferation, survival, and signaling.[1][2] In cancer cells, HSP90 is often overexpressed and plays a crucial role in maintaining the conformation and activity of mutated or overexpressed oncoproteins.[3][4] By binding to the ATP-binding pocket of HSP90, this compound locks the chaperone in an inactive conformation, leading to the ubiquitination and subsequent degradation of its client proteins by the proteasome.[1] This disruption of oncoprotein stability forms the basis of this compound's anti-tumor effects.

Impact on the MAPK Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates cell growth, differentiation, and survival.[5][6] In many cancers, this pathway is constitutively activated due to mutations in upstream components like BRAF or RAS. This compound has been shown to effectively inhibit this pathway by targeting key HSP90 client proteins within the cascade.

Degradation of RAF Kinases

A critical mechanism by which this compound impacts the MAPK pathway is through the degradation of RAF kinases, particularly ARAF and CRAF (RAF1).[3][7] These kinases are essential mediators of signals from RAS to MEK and ERK. In various cancer cell lines, treatment with this compound has been shown to significantly reduce the protein levels of both ARAF and CRAF.[7] This leads to a downstream inhibition of MAPK signaling, as evidenced by decreased phosphorylation of ERK (pERK).[3]

Overcoming BRAF Inhibitor Resistance

This compound has shown significant promise in overcoming resistance to BRAF inhibitors like vemurafenib.[3][8][9] Resistance to BRAF inhibitors often arises from the reactivation of the MAPK pathway through various mechanisms, including the upregulation of other HSP90 client proteins. This compound's ability to degrade multiple signaling mediators simultaneously makes it an effective strategy to counteract this resistance.[3]

Impact on the AKT Signaling Pathway

The PI3K/AKT pathway is another crucial signaling network that promotes cell survival, growth, and proliferation.[10] Aberrant activation of this pathway is a common feature of many cancers. This compound exerts its inhibitory effects on this pathway primarily through the degradation of AKT, a central kinase in this cascade.

Degradation of AKT

AKT itself is a client protein of HSP90.[3][4] Treatment with this compound leads to a dose- and time-dependent degradation of total AKT protein levels.[3][7] This, in turn, results in the inhibition of downstream AKT signaling, as measured by reduced phosphorylation of AKT (pAKT) and its downstream targets like S6 ribosomal protein (pS6).[3][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell proliferation and key signaling proteins in various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-N87 | Gastric Carcinoma | 21.8 |

| BT-474 | Breast Cancer | 0.1 |

| MDA-MB-453 | Breast Cancer | 16.0 |

| MKN45 | Gastric Carcinoma | 45.5 |

| Colo-205 | Colorectal Adenocarcinoma | 11.6 |

| SK-MEL-28 | Malignant Melanoma | 0.3 |

| HN5 | Head and Neck Squamous Cell Carcinoma | 5.5 |

| NCI-H1975 | Non-Small Cell Lung Cancer | 0.7 |

| MCF7 | Breast Cancer | 4.1 |

| A549 | Lung Carcinoma | 4.3 |

Data sourced from MedchemExpress.[11]

Table 2: Effect of this compound on MAPK and AKT Signaling Proteins

| Cell Line | Treatment | Target Protein | Effect | Reference |

| Melanoma Cell Lines (with acquired BRAF inhibitor resistance) | 300 nM this compound, 48 hrs | ARAF, CRAF, AKT | Degradation | [3] |

| NRAS Mutant Melanoma Cell Lines | 300 nM this compound, 24-48 hrs | ARAF, CRAF, AKT | Decreased Expression | [7] |

| Melanoma Cell Lines (with acquired BRAF inhibitor resistance) | 300 nM this compound, 48 hrs | pERK, pAKT, pS6 | Inhibition | [3] |

| NRAS Mutant Melanoma Cell Lines | 300 nM this compound, 24-48 hrs | pCRAF (Ser338), pERK, pAKT, pS6 | Inhibition | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the impact of this compound on MAPK and AKT signaling.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., melanoma, breast, lung) are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Drug Preparation: this compound is dissolved in DMSO to create a stock solution and stored at -20°C. For experiments, the stock solution is diluted in culture medium to the desired final concentrations.

Western Blot Analysis

-

Purpose: To determine the effect of this compound on the protein expression and phosphorylation status of key components of the MAPK and AKT signaling pathways.

-

Procedure:

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or vehicle (DMSO) for the indicated time periods.

-

Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., ARAF, CRAF, AKT, pERK, pAKT, pS6, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability Assay (MTT Assay)

-

Purpose: To determine the anti-proliferative effect of this compound.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with increasing concentrations of this compound for 72 hours.

-

MTT reagent is added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals are dissolved in DMSO.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.

-

Apoptosis Assay (Annexin V Staining)

-

Purpose: To determine the ability of this compound to induce apoptosis.

-

Procedure:

-

Cells are treated with this compound for the desired time.

-

Both adherent and floating cells are collected and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cells and incubated in the dark for 15 minutes.

-

The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and a typical experimental workflow.

Caption: this compound inhibits HSP90, leading to the degradation of client proteins ARAF, CRAF, and AKT.

Caption: A typical workflow for Western blot analysis to assess protein levels after this compound treatment.

Conclusion

This compound represents a promising therapeutic agent that simultaneously targets multiple oncogenic signaling pathways through the inhibition of HSP90. Its ability to induce the degradation of key components of both the MAPK and AKT pathways underscores its potential for treating a broad range of cancers, including those that have developed resistance to targeted therapies. The data and protocols presented in this guide provide a solid foundation for further research into the molecular mechanisms and clinical applications of this compound.

References

- 1. Facebook [cancer.gov]

- 2. The broad stroke of Hsp90 inhibitors: painting over the RAF inhibitor paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The heat shock protein-90 inhibitor this compound overcomes BRAF inhibitor resistance mediated through diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt shows variable sensitivity to an Hsp90 inhibitor depending on cell context - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Inhibition of Wee1, AKT and CDK4 underlies the efficacy of the HSP90 inhibitor this compound in an in vivo model of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The HSP90 inhibitor this compound overcomes BRAF inhibitor resistance mediated through diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. storage.imrpress.com [storage.imrpress.com]

- 11. medchemexpress.com [medchemexpress.com]

The Role of XL888 in Apoptosis Induction: A Technical Guide

Introduction

XL888 is a potent, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins.[2][3] In cancer cells, HSP90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor growth, proliferation, and survival.[4][5] These client proteins include key components of various signaling pathways, such as receptor tyrosine kinases, transcription factors, and cell cycle regulators.[6][7] By inhibiting the ATPase activity of HSP90, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of these client proteins.[4][5] This simultaneous disruption of multiple oncogenic signaling pathways makes HSP90 an attractive target for cancer therapy, and this compound has demonstrated efficacy in inducing apoptosis in various cancer models.[8][9][10]

This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis, supported by experimental data and detailed protocols for key assays.

Mechanism of this compound-Induced Apoptosis

The primary mechanism by which this compound induces apoptosis is through the destabilization and degradation of key HSP90 client proteins involved in cell survival and proliferation pathways. This leads to the activation of the intrinsic apoptotic cascade.

Disruption of Key Survival Signaling Pathways

This compound treatment leads to the degradation of multiple oncoproteins, thereby inhibiting several critical signaling pathways simultaneously.

-

RAF-MEK-ERK Pathway: The RAF kinases (A-RAF, B-RAF, and CRAF/Raf-1) are crucial components of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[11][12] Both CRAF and ARAF are client proteins of HSP90.[13][14] this compound treatment leads to their degradation, thereby inhibiting downstream ERK signaling.[14][15] This is significant as the Raf-MEK-ERK cascade has been implicated in the suppression of apoptosis.[16][17]

-

PI3K/AKT Pathway: The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation. AKT, a serine/threonine kinase, is a well-established HSP90 client protein.[6][18] Inhibition of HSP90 by this compound results in the degradation of AKT, leading to the suppression of this pro-survival pathway.[13][15] This, in turn, can lead to the de-repression of pro-apoptotic factors.

-

STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another HSP90 client protein that, when activated, promotes cell proliferation and prevents apoptosis. This compound has been shown to disrupt the interaction between HSP90 and STAT3, leading to decreased levels of both total and phosphorylated STAT3, which contributes to the pro-apoptotic effect of the drug.[19]

Modulation of Apoptotic Regulators

The inhibition of pro-survival pathways by this compound converges on the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.

-

Upregulation of BIM: BIM (Bcl-2 interacting mediator of cell death) is a pro-apoptotic BH3-only protein. Its expression is often suppressed in cancer cells. This compound treatment has been shown to increase the expression of BIM.[13][15] The upregulation of BIM is a critical step in this compound-induced apoptosis.

-

Downregulation of Mcl-1: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic Bcl-2 family protein. This compound treatment leads to a decrease in Mcl-1 expression.[13][14] The dual effect of increasing BIM and decreasing Mcl-1 levels shifts the balance in favor of apoptosis, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.

The culmination of these events is the activation of the caspase cascade. Caspases are a family of proteases that execute the apoptotic program.[20] The activation of executioner caspases, such as caspase-3, leads to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[21] this compound has been shown to induce the cleavage and activation of caspase-3.[19]

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data on this compound's Effects

The following tables summarize the observed effects of this compound on various cancer cell lines.

Table 1: Effect of this compound on Cell Viability and Apoptosis

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| Vemurafenib-resistant Melanoma | Melanoma | Growth Assay | Growth Inhibition | Potent inhibition | [13][15] |

| Vemurafenib-resistant Melanoma | Melanoma | Annexin-V Staining | Apoptosis Induction | Significant increase | [13] |

| NRAS mutant Melanoma | Melanoma | Alamar Blue | Growth Inhibition | Dose-dependent | [22] |

| Hepatocellular Carcinoma (HCC) | Liver Cancer | CCK8 Assay | Viability Reduction | Significant decrease | [19] |

| Neuroblastoma (SH-SY5Y) | Neuroblastoma | MTT Assay | Cytotoxicity | Dose-dependent | [9][10] |

Table 2: Effect of this compound on Key Signaling Proteins

| Cell Line | Cancer Type | Protein | Effect | Reference |

| Vemurafenib-resistant Melanoma | Melanoma | PDGFRβ, COT, IGFR1, CRAF, ARAF, S6, Cyclin D1, AKT | Degradation/Downregulation | [13][15] |

| Vemurafenib-resistant Melanoma | Melanoma | pAKT, pERK, pS6 | Inhibition of Phosphorylation | [13] |

| Vemurafenib-resistant Melanoma | Melanoma | BIM | Upregulation | [13][15] |

| Vemurafenib-resistant Melanoma | Melanoma | Mcl-1 | Downregulation | [13][15] |

| NRAS mutant Melanoma | Melanoma | ARAF, CRAF, Wee1, Chk1, cdc2 | Degradation | [14][22] |

| Hepatocellular Carcinoma (HCC) | Liver Cancer | STAT3, p-STAT3, Mcl-1 | Downregulation | [19] |

| Hepatocellular Carcinoma (HCC) | Liver Cancer | Cleaved-caspase 3 | Upregulation | [19] |

| Neuroblastoma (SH-SY5Y) | Neuroblastoma | APAF1, CASP2 | Upregulation of gene expression | [23] |

| Neuroblastoma (SH-SY5Y) | Neuroblastoma | CASP9 | Downregulation of gene expression | [23] |

Experimental Protocols

Detailed methodologies for key experiments to investigate this compound-induced apoptosis are provided below.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[24]

Materials:

-

96-well plates

-

Cell culture medium

-

This compound (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[25][26]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[26] Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[25][26]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[24][25]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[27]

Materials:

-

Treated and control cells

-

1X PBS (Phosphate-Buffered Saline)

-

1X Annexin V Binding Buffer

-

Fluorochrome-conjugated Annexin V (e.g., FITC)[28]

-

Propidium Iodide (PI) or 7-AAD staining solution[28]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold 1X PBS.[29]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[28]

-

Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[28]

-

Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[28]

-

Washing: Add 1-2 mL of 1X Binding Buffer and centrifuge to wash the cells. Discard the supernatant.

-

PI Staining: Resuspend the cells in 200-400 µL of 1X Binding Buffer. Add 5 µL of PI or 7-AAD staining solution.[28][30]

-

Analysis: Analyze the cells by flow cytometry within one hour.[30]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Experimental workflow for Annexin V apoptosis assay.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in apoptosis.[21]

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors[31]

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-BIM, anti-Mcl-1, anti-AKT, anti-p-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.[31][32]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[32]

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.[32]

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.[31]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[32]

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[32]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[32]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]

-

Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.[32]

-

Analysis: Perform densitometric analysis of the protein bands, normalizing to a loading control like β-actin.

References

- 1. Discovery of this compound: a novel tropane-derived small molecule inhibitor of HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) | Semantic Scholar [semanticscholar.org]

- 3. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - ProQuest [proquest.com]

- 11. Regulation and Role of Raf-1/B-Raf Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. B-Raf Inhibits Programmed Cell Death Downstream of Cytochrome c Release from Mitochondria by Activating the MEK/Erk Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The heat shock protein-90 inhibitor this compound overcomes BRAF inhibitor resistance mediated through diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Wee1, AKT and CDK4 underlies the efficacy of the HSP90 inhibitor this compound in an in vivo model of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The HSP90 inhibitor this compound overcomes BRAF inhibitor resistance mediated through diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apoptosis Suppression by Raf-1 and MEK1 Requires MEK- and Phosphatidylinositol 3-Kinase-Dependent Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Heat shock proteins: essential proteins for apoptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The HSP90 inhibitor, this compound, enhanced cell apoptosis via downregulating STAT3 after insufficient radiofrequency ablation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. researchgate.net [researchgate.net]

- 23. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 24. merckmillipore.com [merckmillipore.com]

- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 26. MTT (Assay protocol [protocols.io]

- 27. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 30. phnxflow.com [phnxflow.com]

- 31. benchchem.com [benchchem.com]

- 32. benchchem.com [benchchem.com]

An In-depth Technical Guide to XL888 and its Interaction with HSP90 Client Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are integral to oncogenic signaling pathways. Its inhibition has emerged as a promising strategy in cancer therapy. XL888 is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of HSP90.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on various HSP90 client proteins, and relevant experimental protocols for its study. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction to HSP90 and the Chaperone Cycle

HSP90 is a highly conserved molecular chaperone that plays a crucial role in the conformational maturation, stability, and activity of a diverse array of "client" proteins.[3] In cancer cells, HSP90 is often overexpressed and is critical for maintaining the function of oncoproteins that drive tumor progression.[4] The chaperone activity of HSP90 is dependent on an ATP-driven cycle of conformational changes.[5]

The HSP90 chaperone cycle involves a series of conformational changes driven by ATP binding and hydrolysis, which facilitates the proper folding and maturation of client proteins. This intricate process is regulated by a host of co-chaperones.

References

- 1. This compound | HSP | TargetMol [targetmol.com]

- 2. Facebook [cancer.gov]

- 3. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The complex dance of the molecular chaperone Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

XL888: A Novel Strategy to Overcome BRAF Inhibitor Resistance in Melanoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of selective BRAF inhibitors has revolutionized the treatment of BRAF-mutant melanoma. However, the initial impressive clinical responses are often short-lived due to the emergence of acquired resistance. This resistance is frequently driven by the reactivation of the MAPK pathway or the activation of alternative survival pathways, circumventing the effects of BRAF inhibition. XL888, a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90), has emerged as a promising therapeutic agent to overcome BRAF inhibitor resistance. By targeting HSP90, a chaperone protein essential for the stability and function of numerous oncogenic proteins, this compound can simultaneously degrade multiple drivers of resistance, leading to restored sensitivity to BRAF inhibitors and durable anti-tumor responses. This technical guide provides a comprehensive overview of the role of this compound in overcoming BRAF inhibitor resistance, detailing the underlying mechanisms, experimental evidence, and relevant protocols for preclinical evaluation.

Introduction: The Challenge of BRAF Inhibitor Resistance

BRAF mutations, most commonly the V600E substitution, are present in approximately 50% of melanomas and lead to constitutive activation of the MAPK signaling pathway (BRAF -> MEK -> ERK), driving cell proliferation and survival. BRAF inhibitors, such as vemurafenib and dabrafenib, have demonstrated significant clinical efficacy in patients with BRAF-mutant melanoma. However, the majority of patients develop resistance within a year of treatment initiation.

Mechanisms of acquired resistance to BRAF inhibitors are diverse and can be broadly categorized as:

-

Reactivation of the MAPK pathway:

-

Secondary mutations in NRAS or MEK1/2

-

Amplification or alternative splicing of BRAF V600E

-

Upregulation of other RAF kinases, such as CRAF

-

Overexpression of receptor tyrosine kinases (RTKs) like PDGFRβ and IGF-1R, which signal through RAS to reactivate the MAPK pathway.

-

-

Activation of bypass signaling pathways:

-

Activation of the PI3K/AKT/mTOR pathway, often through loss of PTEN or activating mutations in PI3K or AKT.

-

Upregulation of anti-apoptotic proteins, such as Mcl-1.

-

These resistance mechanisms often involve multiple HSP90 client proteins, making HSP90 an attractive therapeutic target to overcome resistance.

This compound: A Multi-Targeted Approach to Overcoming Resistance

This compound is a small molecule inhibitor of HSP90, a molecular chaperone that is crucial for the conformational maturation, stability, and activity of a wide range of "client" proteins. Many of these client proteins are key components of the signaling pathways implicated in BRAF inhibitor resistance.[1]

By inhibiting HSP90, this compound leads to the proteasomal degradation of these client proteins, effectively shutting down multiple resistance pathways simultaneously.[1] This multi-pronged attack makes this compound a powerful agent to both reverse and prevent the emergence of resistance to BRAF inhibitors.

Mechanism of Action of this compound

This compound binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone function. This leads to the misfolding and subsequent ubiquitination and degradation of HSP90 client proteins. In the context of BRAF inhibitor resistance, key client proteins targeted by this compound include:

-

RAF Kinases: CRAF and ARAF, which can compensate for BRAF inhibition and reactivate the MAPK pathway.[1]

-

Receptor Tyrosine Kinases (RTKs): PDGFRβ and IGF-1R, which are frequently overexpressed in resistant tumors and signal through the MAPK and PI3K/AKT pathways.[1]

-

Downstream Signaling Molecules: AKT and S6 kinase, key components of the PI3K/AKT/mTOR survival pathway.[1]

-

Cell Cycle Regulators: Cyclin D1, a key regulator of cell cycle progression.[1]

The degradation of these proteins by this compound leads to the inhibition of both the MAPK and PI3K/AKT pathways, ultimately inducing apoptosis in BRAF inhibitor-resistant melanoma cells.[1]

Preclinical Evidence for this compound's Efficacy

In Vitro Studies

Extensive in vitro studies have demonstrated the potent activity of this compound in overcoming BRAF inhibitor resistance in melanoma cell lines.

Data Presentation: In Vitro Efficacy of this compound

| Cell Line | BRAF Status | Vemurafenib Sensitivity | Key Resistance Mechanism | Vemurafenib IC50 (µM) | This compound IC50 (µM) |

| M229 | V600E | Sensitive | - | ~0.1 | ~0.05 |

| M229R | V600E | Resistant | PDGFRβ overexpression | >10 | ~0.05 |

| M238 | V600E | Sensitive | - | ~0.2 | ~0.06 |

| M238R | V600E | Resistant | NRAS mutation | >10 | ~0.07 |

| 1205Lu | V600E | Sensitive | - | ~0.1 | ~0.04 |

| 1205LuR | V600E | Resistant | IGF-1R upregulation | >10 | ~0.05 |

| RPMI-7951 | V600E | Intrinsically Resistant | COT (MAP3K8) overexpression | >10 | ~0.1 |

Data extracted and compiled from figures in Paraiso et al., Clinical Cancer Research, 2012.

As shown in the table, this compound demonstrates potent, single-agent activity in both vemurafenib-sensitive and -resistant melanoma cell lines, with IC50 values in the low nanomolar range. This indicates that this compound can effectively bypass the mechanisms of resistance to BRAF inhibitors.

In Vivo Studies

The anti-tumor activity of this compound has also been demonstrated in in vivo xenograft models of vemurafenib-resistant melanoma.

Data Presentation: In Vivo Efficacy of this compound in Vemurafenib-Resistant Xenografts

| Xenograft Model | Treatment | Mean Tumor Volume Change from Baseline (%) |

| M229R (PDGFRβ-driven resistance) | Vehicle | ~ +250% |

| This compound (100 mg/kg, 3x/week) | ~ -50% (Regression) | |

| 1205LuR (IGF-1R-driven resistance) | Vehicle | ~ +300% |

| This compound (100 mg/kg, 3x/week) | ~ -40% (Regression) |

Data extracted and compiled from figures in Paraiso et al., Clinical Cancer Research, 2012.

Treatment of mice bearing established vemurafenib-resistant tumors with this compound resulted in significant tumor regression, demonstrating the potent in vivo efficacy of HSP90 inhibition in overcoming BRAF inhibitor resistance.[1]

Signaling Pathways and Molecular Mechanisms

This compound's ability to overcome BRAF inhibitor resistance stems from its impact on critical signaling pathways that are hijacked by cancer cells to survive and proliferate.

Impact on MAPK and PI3K/AKT Signaling

Western blot analysis of BRAF inhibitor-resistant melanoma cells treated with this compound reveals a significant reduction in the phosphorylation of key downstream effectors in both the MAPK and PI3K/AKT pathways. Specifically, this compound treatment leads to a decrease in phosphorylated ERK (p-ERK), phosphorylated AKT (p-AKT), and phosphorylated S6 (p-S6), a downstream target of mTOR.[1]

Caption: this compound inhibits HSP90, leading to the degradation of key client proteins in the MAPK and PI3K/AKT pathways.

Modulation of Apoptosis

A key mechanism by which this compound overcomes BRAF inhibitor resistance is by restoring the apoptotic response. This is achieved through the modulation of pro- and anti-apoptotic proteins of the BCL-2 family. This compound treatment leads to an increase in the expression of the pro-apoptotic protein BIM and a decrease in the expression of the anti-apoptotic protein Mcl-1.[1] This shift in the balance between pro- and anti-apoptotic proteins lowers the threshold for apoptosis, leading to the death of resistant cancer cells.

Caption: this compound promotes apoptosis by upregulating BIM and downregulating Mcl-1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in overcoming BRAF inhibitor resistance.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and BRAF inhibitors in melanoma cell lines.

Materials:

-

Melanoma cell lines (sensitive and resistant)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound and BRAF inhibitor (e.g., vemurafenib) stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and the BRAF inhibitor in complete culture medium.

-

Remove the medium from the wells and replace it with medium containing the different drug concentrations. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

Western Blotting

Objective: To analyze the effect of this compound on the expression and phosphorylation of key signaling proteins.

Materials:

-

Parental and resistant melanoma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against p-ERK, total ERK, p-AKT, total AKT, BIM, Mcl-1, and a loading control like GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentration and time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

3D Spheroid Culture

Objective: To assess the effect of this compound on the growth of melanoma cells in a more physiologically relevant 3D culture model.

Materials:

-

Melanoma cell lines

-

Ultra-low attachment 96-well plates

-

Complete culture medium

-

This compound

Procedure:

-

Seed a single-cell suspension of melanoma cells in ultra-low attachment 96-well plates at a density of 1,000-5,000 cells per well.

-

Allow spheroids to form over 3-4 days.

-

Treat the spheroids with different concentrations of this compound.

-

Monitor spheroid growth over time by measuring their diameter using a microscope.

-

Assess cell viability within the spheroids using a 3D cell viability assay (e.g., CellTiter-Glo 3D).

Caption: A typical experimental workflow for evaluating the efficacy of this compound in overcoming BRAF inhibitor resistance.

Conclusion and Future Directions

This compound represents a compelling therapeutic strategy to combat BRAF inhibitor resistance in melanoma. Its ability to simultaneously target multiple resistance pathways by inducing the degradation of key HSP90 client proteins provides a robust and durable mechanism to restore drug sensitivity. The preclinical data strongly support the clinical development of this compound in combination with BRAF inhibitors for the treatment of BRAF-mutant melanoma.

Future research should focus on:

-

Identifying predictive biomarkers to select patients most likely to benefit from this compound therapy.

-

Investigating the efficacy of this compound in combination with next-generation BRAF and MEK inhibitors.

-

Exploring the role of this compound in overcoming resistance to other targeted therapies in melanoma and other cancer types.

By continuing to unravel the complexities of drug resistance and leveraging innovative therapeutic agents like this compound, we can move closer to providing more effective and lasting treatments for patients with advanced melanoma.

References

Methodological & Application

Application Notes and Protocols for XL888 In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL888 is a potent, orally bioavailable, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] As a molecular chaperone, Hsp90 is crucial for the conformational maturation, stability, and function of a wide array of client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[4][5] By competitively binding to the ATP-binding pocket of Hsp90, this compound disrupts its chaperone function, leading to the proteasomal degradation of oncogenic client proteins.[1] This multitargeted approach makes this compound a compelling agent for investigation in various cancer models, including those that have developed resistance to other targeted therapies.[2] These application notes provide detailed protocols for in vitro studies using this compound in cell culture.

Mechanism of Action

This compound inhibits Hsp90α and Hsp90β with high selectivity.[2][3] This inhibition leads to the destabilization and subsequent degradation of numerous Hsp90 client proteins involved in key oncogenic signaling pathways. Notably, this compound has been shown to downregulate proteins such as BRAF, CRAF, ARAF, AKT, CDK4, Wee1, and Mcl-1.[2][3][6] The simultaneous disruption of multiple signaling pathways can result in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[3][5][6] A common biomarker for Hsp90 inhibition is the compensatory upregulation of Hsp70.[2][3]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line, which is often attributed to the specific genetic background and dependency on Hsp90 client proteins.

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |

| SH-SY5Y | Neuroblastoma | 17.61 | 24 hours | [4] |

| SH-SY5Y | Neuroblastoma | 9.76 | 48 hours | [4] |

Note: IC50 values are highly dependent on experimental conditions, including cell seeding density and the specific viability assay used. Researchers should determine the IC50 for their specific cell line of interest.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: Mechanism of action of this compound.

Caption: In vitro experimental workflow for this compound.

Experimental Protocols

Cell Culture and Treatment

This is a general protocol and may need optimization for specific cell lines.[7][8]

-

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

-

This compound (stock solution typically prepared in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

-

-

Procedure:

-

Culture cells in T75 flasks until they reach 70-80% confluency.

-

For experiments, seed cells into appropriate plates (e.g., 96-well for viability assays, 6-well for western blotting) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium from a stock solution. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) must be included.

-

Remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on cell proliferation and calculating the IC50 value.[9][10][11][12]

-

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Following this compound treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

-

Western Blot Analysis

This protocol is for assessing the levels of specific proteins to elucidate the mechanism of action of this compound.[13][14][15][16]

-

Materials:

-

Cells treated with this compound in 6-well plates

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Hsp70, AKT, p-AKT, PARP, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High IC50 variability | Inconsistent cell seeding density; variation in treatment duration. | Ensure accurate cell counting and consistent seeding. Standardize the incubation time for drug treatment. A 2- to 3-fold difference between experiments can be acceptable.[17] |

| No effect on client proteins | Insufficient drug concentration or treatment time; cell line is resistant. | Perform a dose-response and time-course experiment. Confirm the expression of the target client proteins in your cell line. |

| Weak signal in Western blot | Low protein concentration; poor antibody quality; inefficient transfer. | Ensure adequate protein loading. Optimize primary and secondary antibody concentrations and incubation times. Verify protein transfer using Ponceau S staining.[15] |

| High background in Western blot | Insufficient blocking; antibody concentration too high; inadequate washing. | Increase blocking time or change blocking agent. Titrate the primary antibody concentration. Increase the number and duration of wash steps. |

References

- 1. Facebook [cancer.gov]

- 2. The heat shock protein-90 inhibitor this compound overcomes BRAF inhibitor resistance mediated through diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Wee1, AKT and CDK4 underlies the efficacy of the HSP90 inhibitor this compound in an in vivo model of NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Content, High-Throughput Analysis of Cell Cycle Perturbations Induced by the HSP90 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. horizondiscovery.com [horizondiscovery.com]

- 8. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. benchchem.com [benchchem.com]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. bio-rad.com [bio-rad.com]

- 16. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

Application Notes and Protocols for XL888 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing XL888, a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), for the treatment of cancer cell lines. This document outlines the mechanism of action of this compound, summarizes its effective concentrations across various cancer cell lines, and provides detailed protocols for key experimental procedures.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. By inhibiting HSP90, this compound leads to the proteasomal degradation of these oncogenic client proteins. This disruption of key cellular pathways ultimately results in cell cycle arrest and apoptosis in cancer cells.

The primary signaling pathways affected by this compound include:

-

RAF/MEK/ERK (MAPK) Pathway: Inhibition of HSP90 leads to the degradation of key kinases in this pathway, such as ARAF and CRAF, thereby blocking downstream signaling that promotes cell proliferation.

-

PI3K/AKT/mTOR Pathway: this compound treatment results in the degradation of AKT, a central node in this critical survival pathway.

-

Cell Cycle Regulation: Key cell cycle regulators, including CDK4 and Wee1, are client proteins of HSP90 and are degraded upon this compound treatment, leading to cell cycle arrest.

-

Apoptosis Induction: this compound promotes apoptosis by increasing the expression of the pro-apoptotic protein BIM and decreasing the expression of the anti-apoptotic protein Mcl-1.

Optimal Concentration of this compound in Cancer Cell Lines

The effective concentration of this compound, typically represented by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. This variability is influenced by factors such as the genetic background of the cells and their dependency on specific HSP90 client proteins. The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time |

| SH-SY5Y | Neuroblastoma | 17.61 | 24 hours |

| SH-SY5Y | Neuroblastoma | 9.76 | 48 hours |

| HepG2 | Hepatocellular Carcinoma | Not specified | 48 hours |

| HUH-7 | Hepatocellular Carcinoma | Not specified | 48 hours |

Note: The IC50 values for HepG2 and HUH-7 cells were investigated, but specific numerical values were not provided in the cited source.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to determine the optimal concentration and cellular effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the effects of this compound on the SH-SY5Y neuroblastoma cell line.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well culture plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometric microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5 x 10^4 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. It is recommended to perform a wide range of concentrations (e.g., 1.56 nM to 100 nM) for the initial dose-response curve.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Incubate the plate for the desired time points (e.g., 24 and 48 hours).

-

-

MTT Assay:

-

After the incubation period, carefully remove the medium from each well.

-

Add 100 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate at 37°C for 3 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

After the incubation, carefully remove the MTT solution.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Protocol 2: Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cells treated with this compound (at the determined IC50 concentration) and a vehicle control.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest both adherent and floating cells from the culture plates.

-

Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol 3: Western Blotting for HSP90 Client Proteins

This protocol describes the detection of changes in the expression levels of HSP90 client proteins following this compound treatment.

Materials:

-

Cells treated with this compound (at the determined IC50 concentration) and a vehicle control.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies against HSP90 client proteins (e.g., AKT, RAF, CDK4) and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) detection reagent.

-

Imaging system.

Procedure:

-

Protein Extraction:

-

Wash the treated cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with the ECL detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify the protein bands, normalizing to the loading control.

-

References

Detecting XL888-Induced Protein Degradation: An Application Note and Protocol for Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL888 is a potent and orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (HSP90) that has shown significant promise in preclinical and clinical studies for cancer therapy.[1][2][3] Its mechanism of action involves the competitive inhibition of the ATP-binding pocket of HSP90, leading to the destabilization and subsequent proteasomal degradation of a wide array of oncogenic client proteins.[3][4][5] This application note provides a detailed protocol for utilizing Western blot analysis to monitor the degradation of HSP90 client proteins induced by this compound, a critical method for evaluating its pharmacodynamic effects and efficacy in a research setting.

Introduction

Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the conformational maturation, stability, and activity of numerous client proteins, many of which are key mediators of oncogenic signaling pathways.[4][5][6] These client proteins include receptor tyrosine kinases, serine/threonine kinases, and transcription factors that are often dysregulated in cancer.[4][7] By inhibiting HSP90, compounds like this compound disrupt the chaperone's function, leading to the misfolding, ubiquitination, and ultimate degradation of these oncoproteins by the proteasome.[4][5][8] This targeted degradation of multiple cancer-driving proteins simultaneously makes HSP90 an attractive therapeutic target.[6][9]